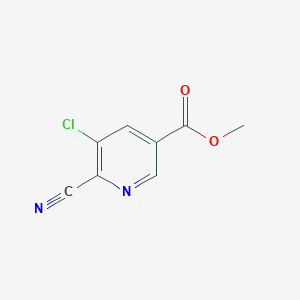

Methyl 5-chloro-6-cyanonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-6-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPBMRJEHLCFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context and Significance of Substituted Nicotinates in Contemporary Organic Synthesis

Academic Significance of Nicotinate (B505614) Scaffolds in Heterocyclic Chemistry

The pyridine (B92270) ring, the core of the nicotinate structure, is a ubiquitous motif in a vast number of natural products and synthetic compounds. nih.govnih.gov The introduction of various substituents onto this ring system allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and biological activity. researchgate.net In an academic context, nicotinate scaffolds serve as excellent platforms for studying the fundamental principles of heterocyclic chemistry, including aromaticity, nucleophilic and electrophilic substitution reactions, and the influence of substituents on reaction outcomes. researchgate.net The nitrogen atom in the pyridine ring not only imparts basicity but also activates the ring towards certain transformations while deactivating it towards others, providing a rich field for methodological development. nih.gov The synthesis of novel substituted nicotinate derivatives continues to be an active area of research, with studies focusing on developing greener and more efficient synthetic methods. nih.gov

Nitrogen-containing heterocycles are of great interest due to their wide-ranging biological and chemical importance. uaeu.ac.aersc.org They are extensively investigated for their potential in various therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govuaeu.ac.aeekb.eg The unique structural features of these scaffolds allow them to interact with biological targets with high specificity.

Methyl 5-chloro-6-cyanonicotinate as a Strategic Synthon in Chemical Research

Among the diverse range of substituted nicotinates, this compound has emerged as a particularly valuable and strategic synthon. Its importance lies in the specific arrangement of its functional groups: an ester, a chloro substituent, and a cyano group, all attached to the pyridine core. This unique combination of electron-withdrawing groups significantly influences the reactivity of the pyridine ring, making it a versatile precursor for a variety of chemical transformations.

The presence of the chloro and cyano groups at positions 5 and 6, respectively, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nucleophiles, leading to the synthesis of diverse libraries of compounds with potential biological activities. The ester group at the 3-position can be readily hydrolyzed or converted into other functional groups, further expanding the synthetic utility of this scaffold. The specific properties of this compound are detailed in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H5ClN2O2 |

| CAS Number | 398457-04-0 |

Theoretical Frameworks for Understanding Reactivity in Halogenated and Cyano-Substituted Pyridines

The reactivity of halogenated and cyano-substituted pyridines is governed by a combination of electronic and steric effects. From a theoretical standpoint, the electron-withdrawing nature of both the halogen (chlorine) and the cyano group significantly lowers the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic attack but highly prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups. nih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into the reaction mechanisms. nih.gov For instance, in nucleophilic aromatic substitution reactions, the formation of a stable Meisenheimer complex is a key intermediate, and its stability is enhanced by the presence of electron-withdrawing substituents. These theoretical models help in predicting the regioselectivity and relative rates of reactions, guiding the design of synthetic strategies. nih.gov

Synthetic Methodologies for Methyl 5 Chloro 6 Cyanonicotinate

Established Reaction Pathways and Procedural Paradigms

Detailed established reaction pathways for the synthesis of Methyl 5-chloro-6-cyanonicotinate are not explicitly described in numerous public-domain scientific journals or patents. However, based on the synthesis of analogous compounds, a plausible pathway can be inferred.

Elucidation of Precursor and Starting Material Requirements

The synthesis of a substituted pyridine (B92270) ring like that in this compound would likely begin with a pre-existing pyridine derivative. A common strategy involves the modification of functional groups on the pyridine ring. A potential precursor could be a di-chlorinated nicotinic acid derivative, which would then undergo selective cyanation and esterification.

For instance, a plausible starting material could be a compound like methyl 5,6-dichloronicotinate. The challenge in such a synthesis would be the regioselective substitution of one chlorine atom with a cyano group.

Optimized Reaction Conditions: Solvent Systems and Temperature Regimes

While specific optimized reaction conditions for the synthesis of this compound are not published, general conditions for similar nucleophilic aromatic substitution reactions on chloropyridines can be considered. The choice of solvent and temperature is crucial for the success of such reactions.

For a cyanation reaction, a polar aprotic solvent is typically employed to dissolve the reactants and facilitate the nucleophilic attack of the cyanide ion. Dimethyl sulfoxide (DMSO) is a common choice for such reactions due to its high polarity and ability to solvate cations, thereby increasing the reactivity of the nucleophile. The reaction temperature is also a critical parameter. For many nucleophilic aromatic substitutions, elevated temperatures are required to overcome the activation energy barrier. A temperature of around 80°C is often a good starting point for optimization studies.

Table 1: General Reaction Conditions for Cyanation of Chloropyridines

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Solvent | DMSO, DMF, NMP | Polar aprotic solvents that can dissolve the reactants and facilitate the reaction. |

| Temperature | 80 - 150 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

Note: This data is based on general principles of organic synthesis and not on specific literature for the target compound.

Catalytic and Stoichiometric Reagents in Formation Processes

The formation of this compound would involve specific reagents for the cyanation and esterification steps.

For the cyanation of a chloropyridine precursor, a cyanide salt such as potassium cyanide (KCN) or sodium cyanide (NaCN) is the stoichiometric source of the cyano group. The reaction may also be facilitated by the use of a catalyst. While not always necessary, a phase-transfer catalyst can sometimes be employed to enhance the rate of reaction between an inorganic salt and an organic substrate.

In some cyanation reactions, the addition of potassium iodide (KI) can be beneficial. The iodide ion is a better leaving group than the chloride ion and can undergo an in-situ exchange with the chloro substituent, leading to a more reactive iodo intermediate (the Finkelstein reaction). The use of a base, such as potassium carbonate (K₂CO₃), is often necessary to neutralize any acid that may be formed during the reaction and to maintain an optimal pH for the reaction to proceed.

Table 2: Common Reagents in the Synthesis of Cyanopyridines

| Reagent | Role | Example |

|---|---|---|

| Potassium Cyanide (KCN) | Cyanating agent | Source of the cyano group. |

| Potassium Iodide (KI) | Catalyst/Promoter | Facilitates the substitution of chlorine via the Finkelstein reaction. |

Note: This data is based on general principles of organic synthesis and not on specific literature for the target compound.

Mechanistic Investigations of this compound Formation

Specific mechanistic investigations for the formation of this compound are not available in the reviewed literature. However, a plausible mechanism can be proposed based on well-established principles of nucleophilic aromatic substitution.

Proposed Reaction Mechanisms and Intermediates

The cyanation of a chloropyridine ring typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism involves two key steps:

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. This attack is perpendicular to the plane of the ring and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom.

Loss of the Leaving Group: In the second step, the leaving group, in this case, the chloride ion (Cl⁻), is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyridine ring and results in the formation of the cyanopyridine product.

Kinetic and Thermodynamic Considerations in Synthetic Route Design

The design of a synthetic route for this compound would need to consider both kinetic and thermodynamic factors.

Kinetic Considerations: The rate of the reaction is determined by the height of the activation energy barrier. For an SNAr reaction, the rate-determining step is typically the formation of the Meisenheimer complex. The presence of electron-withdrawing groups on the pyridine ring can stabilize the anionic intermediate, lower the activation energy, and thus increase the reaction rate. The ester and the remaining chloro and cyano groups in the target molecule are all electron-withdrawing, which would facilitate the nucleophilic attack.

The choice of reaction conditions, such as temperature and solvent, is critical for controlling the kinetics of the reaction. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of unwanted side products. The solvent can also play a significant role in stabilizing the transition state and intermediates, thereby influencing the reaction rate.

Green Chemistry Principles Applied to this compound Synthesis

The selection of solvents plays a significant role in the environmental impact of a chemical process. Traditional syntheses of pyridine derivatives often utilize volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives and the minimization of solvent use altogether.

For the hypothetical synthesis of this compound, several green solvent strategies could be employed:

Use of Greener Solvents: Replacing conventional solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with more environmentally friendly options is a primary goal. Potential green solvents for the cyanation and esterification steps could include ionic liquids, deep eutectic solvents (DES), or bio-derived solvents like Cyrene™ (dihydrolevoglucosenone). For instance, DES are gaining attention as non-toxic, biodegradable, and inexpensive alternatives in various chemical reactions, including the synthesis of pyridine derivatives.

Solvent-Free Reactions: Whenever feasible, conducting reactions without a solvent can significantly reduce waste and environmental impact. Mechanochemistry, which uses mechanical force to drive reactions, is a promising solvent-free technique that could be explored for the synthesis of pyridine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter timeframes and reducing the need for high-boiling-point solvents. The synthesis of pyridine derivatives has been shown to be amenable to microwave-assisted conditions, which can be a greener alternative to conventional heating.

A comparative analysis of potential solvents for the synthesis of nicotinic acid derivatives is presented in the table below, highlighting their environmental, health, and safety (EHS) considerations.

| Solvent | Boiling Point (°C) | Hazards | Green Chemistry Considerations |

| Dimethylformamide (DMF) | 153 | Reproductive toxicity, irritant | To be avoided or replaced |

| Dichloromethane (DCM) | 39.6 | Carcinogen, environmental hazard | To be avoided or replaced |

| Toluene | 111 | Flammable, toxic | To be minimized and recycled |

| Water | 100 | Non-toxic, readily available | Ideal green solvent, but substrate solubility can be an issue |

| Ethanol | 78 | Flammable, low toxicity | Good green solvent, bio-renewable |

| Ionic Liquids | Variable | Can be designed for low toxicity and recyclability | Promising green alternative, but cost can be a factor |

| Deep Eutectic Solvents (DES) | Variable | Generally low toxicity, biodegradable | Excellent green solvent potential |

This table presents a generalized view of solvent properties and their alignment with green chemistry principles. The suitability of each solvent would need to be experimentally verified for the specific synthesis of this compound.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The hypothetical synthesis of this compound can be broken down into two key steps, each with its own atom economy considerations:

Cyanation of a 5-chloronicotinic acid derivative: The choice of cyanating agent is critical. Traditional methods often use toxic reagents like sodium or potassium cyanide. The use of less toxic cyanide sources, such as potassium ferricyanide, is a step towards a greener process. The atom economy of this step would depend on the specific reactants and byproducts.

Esterification of 5-chloro-6-cyanonicotinic acid: Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. This reaction produces water as the only byproduct, leading to a relatively high atom economy.

To provide a quantitative assessment of the greenness of a synthetic route, various metrics are used, including the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product.

A hypothetical comparison of two potential routes for the synthesis of this compound is presented below, illustrating the impact of reagent and solvent choice on atom economy and the E-Factor.

| Metric | Route A (Traditional) | Route B (Greener Alternative) |

| Cyanation Step | ||

| Cyanating Agent | Sodium Cyanide (NaCN) | Potassium Ferricyanide (K4[Fe(CN)6]) |

| Solvent | Dimethylformamide (DMF) | Deep Eutectic Solvent (DES) |

| Atom Economy | Lower (due to stoichiometric inorganic byproduct) | Potentially higher (depending on reaction mechanism) |

| Esterification Step | ||

| Catalyst | Concentrated Sulfuric Acid | Solid Acid Catalyst (e.g., Amberlyst-15) |

| Solvent | Excess Methanol (B129727) (as solvent and reactant) | Stoichiometric Methanol with solvent recovery |

| Atom Economy | High | High |

| Overall Process | ||

| Estimated E-Factor | High (significant solvent and reagent waste) | Lower (reduced solvent waste, recyclable catalyst) |

This table is illustrative and based on general principles of green chemistry applied to hypothetical synthetic routes. Actual values would require experimental determination.

By prioritizing solvent minimization, selecting less hazardous reagents, and designing reactions with high atom economy, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical production.

Chemical Reactivity and Transformational Chemistry of Methyl 5 Chloro 6 Cyanonicotinate

Reactivity at the Chloro Substituent

The chloro group at the 5-position of the pyridine (B92270) ring is susceptible to a variety of transformations, including nucleophilic substitution, metal-catalyzed cross-coupling, and reduction reactions.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring in methyl 5-chloro-6-cyanonicotinate is electron-deficient due to the presence of the nitrogen heteroatom and the electron-withdrawing cyano and methoxycarbonyl groups. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the carbon atom bearing the chloro substituent. In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion.

The general mechanism involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing substituents. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. A variety of nucleophiles, including alkoxides, amines, and thiols, can be employed in these reactions, providing access to a wide range of substituted pyridine derivatives.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is widely used for the formation of biaryl structures. For instance, coupling with an arylboronic acid would yield a 5-aryl-6-cyanonicotinate derivative.

Heck Coupling: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction of this compound with an alkene would lead to the formation of a 5-alkenyl-6-cyanonicotinate derivative.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov The Sonogashira coupling is a key method for the synthesis of arylalkynes.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | Palladium Catalyst + Base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Palladium Catalyst + Base | C-C (Aryl-Alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (Aryl-Alkynyl) |

Reduction and Hydrogenation Methodologies

The chloro group can be removed through reduction or hydrogenation, replacing it with a hydrogen atom. This transformation is valuable for accessing the corresponding des-chloro pyridine derivative. Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2) under a hydrogen atmosphere. researchgate.net The conditions for these reactions, including pressure and temperature, can be varied to achieve the desired transformation. Additionally, electrocatalytic hydrogenation methods have emerged as a sustainable alternative for the reduction of pyridines. nih.gov It is also possible that under more forcing hydrogenation conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring. researchgate.netgoogle.comliv.ac.uk

Transformations of the Cyano Functional Group

The cyano group at the 6-position is a versatile functional group that can be converted into several other important functionalities, including carboxylic acids, amides, amines, and aldehydes.

Hydrolysis and Amidation Reactions

The cyano group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases its electrophilicity. Subsequent attack by water leads to the formation of an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with heating.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that, upon protonation, gives an amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid.

Careful control of the reaction conditions, such as temperature and reaction time, can allow for the selective formation of the amide over the carboxylic acid. wikipedia.org

Reduction to Amines or Aldehydes

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using Raney nickel), can reduce the nitrile to a primary amine (an aminomethyl group). This transformation provides a route to 6-(aminomethyl)nicotinate derivatives.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using specific reagents that prevent over-reduction. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose. commonorganicchemistry.commasterorganicchemistry.comyoutube.comchemistrysteps.comwikipedia.org The reaction is typically carried out at low temperatures, and the initially formed imine intermediate is hydrolyzed during workup to yield the aldehyde. Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an iminium salt that is subsequently hydrolyzed to the aldehyde. wikipedia.orgbyjus.comchemeurope.comtestbook.comdrugfuture.com

Table 2: Key Transformations of the Cyano Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H3O+ or OH-/H2O | Carboxylic Acid |

| Amidation | H2O (controlled) | Amide |

| Reduction | LiAlH4 or H2/Catalyst | Primary Amine |

| Reduction | DIBAL-H or SnCl2/HCl (Stephen) | Aldehyde |

Cycloaddition and Condensation Reactions Involving the Nitrile

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by various nucleophiles, leading to the formation of new ring systems.

One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. For instance, the reaction of a substituted 2-chloropyridine-3-carbonitrile with sodium azide (B81097) can lead to the formation of a tetrazolo[1,5-a]pyridine (B153557) ring system. While a specific example for this compound is not extensively documented in readily available literature, the general reactivity pattern of similar compounds suggests that it would react with sodium azide, typically in the presence of a Lewis acid or an ammonium (B1175870) salt, to yield the corresponding tetrazole.

Similarly, the nitrile group can participate in condensation reactions to form other heterocyclic structures, such as triazines. The reaction with small, highly reactive molecules like formamide (B127407) or its derivatives can lead to the construction of pyrimidine (B1678525) rings fused to the pyridine core. Another important transformation is the reaction with hydrazides, which can lead to the formation of uoanbar.edu.iqnih.govtriazolo[4,3-a]pyridines through a sequence of nucleophilic addition to the nitrile followed by cyclization.

| Reactant | Reagent(s) | Product Type | General Conditions |

| 2-Halopyridines | Trimethylsilyl azide, TBAF | Tetrazolo[1,5-a]pyridines | Not specified |

| 2-Chloropyridine | Hydrazides, Pd catalyst, Acetic acid | uoanbar.edu.iqnih.govTriazolo[4,3-a]pyridines | Microwave irradiation |

Chemical Modifications of the Methyl Ester Moiety

The methyl ester group at the C-3 position is another key functional handle on the this compound scaffold, allowing for a variety of chemical modifications.

Transesterification Reactions

Transesterification is a fundamental reaction for modifying the ester group. This process involves the conversion of the methyl ester into another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a higher boiling point alcohol, such as benzyl (B1604629) alcohol, in the presence of a catalyst like sodium methoxide (B1231860) or a strong acid, would lead to the formation of the corresponding benzyl ester. To drive the equilibrium towards the product side, the methanol (B129727) formed during the reaction is typically removed.

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloro-6-cyanonicotinic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt. This resulting carboxylic acid is a versatile intermediate that can be further derivatized, for example, by conversion to an acid chloride, which can then be used in a wide range of acylation reactions.

| Starting Material | Reagents | Product | Yield |

| Methyl benzoate | LiOH, H₂O, THF | Benzoic acid | 88% |

| Ethyl 2-fluoropentanoate | 1 M NaOH, MeOH | 2-Fluoropentanoic acid | Not specified |

Amidation and Hydrazinolysis of the Ester

The methyl ester group can be converted into an amide by reaction with a primary or secondary amine. This amidation reaction is often facilitated by heating or by the use of a catalyst. For instance, the reaction of this compound with an amine like piperidine would yield the corresponding N-piperidyl amide.

Hydrazinolysis, the reaction of the ester with hydrazine (B178648) hydrate, is another important transformation. This reaction typically proceeds by heating the ester with hydrazine hydrate, often in a solvent like ethanol, to produce the corresponding hydrazide, 5-chloro-6-cyanonicotinoyl hydrazide. This hydrazide is a key precursor for the synthesis of various heterocyclic compounds, including pyrazoles and triazoles.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is heavily influenced by the existing substituents.

The pyridine ring is generally considered an electron-deficient aromatic system, which makes it unreactive towards electrophilic aromatic substitution (EAS) under normal conditions. uoanbar.edu.iq The presence of multiple electron-withdrawing groups (chloro, cyano, and ester) further deactivates the ring, making EAS even more challenging. Reactions like nitration or halogenation would require very harsh conditions and are generally not synthetically useful for this compound.

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the attached electron-withdrawing groups, makes it highly susceptible to nucleophilic aromatic substitution (SNA). The chloro substituent at the C-5 position is an excellent leaving group in such reactions. The negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile is stabilized by the resonance delocalization onto the nitrogen atom of the pyridine ring and the electron-withdrawing cyano and ester groups. This activation is particularly effective for substituents at the ortho and para positions relative to the nitrogen. In this case, the chloro group is para to the ring nitrogen, making it highly reactive towards nucleophiles.

A wide range of nucleophiles can displace the chloride, including alkoxides, phenoxides, thiolates, and amines. For example, reaction with sodium methoxide would yield Methyl 5-methoxy-6-cyanonicotinate.

| Nucleophile | Product Type |

| Sodium methoxide | 5-Methoxy derivative |

| Amines | 5-Amino derivatives |

| Thiols | 5-Thioether derivatives |

A study on the related 2-aryl-5-chloro-6-cyano-7-methylindolizines demonstrated that the chloro group at the 5-position is readily displaced by various nucleophiles, highlighting the activating effect of the adjacent cyano group and the ring nitrogen.

Chemo- and Regioselective Transformations of Multiple Functional Groups

The presence of three distinct functional groups in this compound allows for the possibility of chemo- and regioselective transformations, where one functional group reacts preferentially over the others.

For instance, it is possible to selectively reduce the nitrile group in the presence of the ester group. Catalytic hydrogenation using specific catalysts like Raney Nickel or certain palladium or platinum catalysts can achieve this transformation, yielding the corresponding aminomethyl derivative while leaving the ester and chloro functionalities intact.

Conversely, the ester group can be selectively hydrolyzed under carefully controlled basic conditions at low temperatures, potentially leaving the nitrile and chloro groups untouched. The relative reactivity of the functional groups often allows for a stepwise modification of the molecule. For example, a nucleophilic substitution on the chloro group could be performed first, followed by a transformation of the ester or nitrile group in the newly formed product.

The specific reaction conditions, including the choice of reagents, solvent, and temperature, are crucial in dictating the outcome of these selective transformations. However, detailed studies on the chemo- and regioselective reactions of this compound itself are not widely reported, and the development of such selective methodologies remains an active area of research.

Derivatization Strategies and Analog Synthesis from Methyl 5 Chloro 6 Cyanonicotinate

Design and Synthesis of Structurally Diverse Nicotinate (B505614) Derivatives

The inherent reactivity of the functional groups on the methyl 5-chloro-6-cyanonicotinate ring allows for a range of chemical transformations to create a variety of nicotinate derivatives. The primary strategies involve nucleophilic aromatic substitution at the C6-chloro position, as well as modifications of the cyano and ester moieties.

Nucleophilic substitution of the chlorine atom is a common and effective method for introducing structural diversity. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloro group, leading to the formation of 6-substituted-5-cyanonicotinates. For instance, the reaction with various primary and secondary amines can yield a library of 6-amino-5-cyanonicotinate derivatives. Similarly, reaction with alkoxides or phenoxides can introduce diverse ether linkages at the 6-position.

The cyano group at the C5-position offers another handle for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. This primary amine can then serve as a key intermediate for further elaboration, such as through acylation or reductive amination, to introduce a wide array of side chains.

Furthermore, the methyl ester at the C3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form a diverse set of amides and esters. The combination of these transformations on the different functional groups allows for the systematic and combinatorial generation of a vast library of structurally diverse nicotinate derivatives.

This compound as a Core Building Block for Novel Heterocyclic Compounds

Beyond simple derivatization, this compound serves as a crucial starting material for the construction of more complex, fused heterocyclic systems. The adjacent cyano and chloro groups are particularly well-suited for cyclization reactions with binucleophilic reagents, leading to the formation of novel bicyclic and polycyclic frameworks.

One prominent strategy involves the reaction with compounds containing two nucleophilic centers, such as hydrazines, hydroxylamines, and amidines. For example, treatment with hydrazine (B178648) hydrate can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. The initial nucleophilic attack of one nitrogen of the hydrazine at the C6-position, followed by an intramolecular cyclization of the second nitrogen onto the cyano group, results in the formation of the fused pyrazole ring.

Similarly, reaction with guanidine or other amidines can be utilized to construct fused pyrimidine (B1678525) rings, yielding pyrido[2,3-d]pyrimidine scaffolds. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The ability to readily access these complex ring systems from a commercially available starting material highlights the synthetic utility of this compound.

The following table summarizes some of the novel heterocyclic cores that can be synthesized from this compound:

| Reagent | Resulting Heterocyclic Core |

| Hydrazine | Pyrazolo[3,4-b]pyridine |

| Substituted Hydrazines | N-substituted Pyrazolo[3,4-b]pyridines |

| Guanidine | Pyrido[2,3-d]pyrimidine |

| Amidines | Substituted Pyrido[2,3-d]pyrimidines |

| Hydroxylamine | Isoxazolo[5,4-b]pyridine |

Synthetic Approaches to Ligand and Scaffold Libraries Based on the Nicotinate Core

The versatility of this compound makes it an ideal scaffold for the development of combinatorial libraries of small molecules for high-throughput screening in drug discovery and chemical biology. By systematically varying the substituents at the C3, C5, and C6 positions, large and diverse libraries of compounds can be generated.

A common approach involves a multi-step synthetic sequence where each step introduces a point of diversity. For example, a library of 6-amino-5-cyanonicotinates can be generated by reacting this compound with a diverse set of primary and secondary amines. The resulting library of amines can then be further diversified by acylating the amino group with a variety of carboxylic acids or sulfonyl chlorides. Simultaneously, the methyl ester can be hydrolyzed and coupled with a diverse set of amines to create a library of amides.

This combinatorial approach allows for the rapid generation of hundreds or even thousands of distinct compounds from a single core structure. The resulting libraries can then be screened for biological activity against a variety of targets, facilitating the discovery of new lead compounds for drug development. The modular nature of the synthesis, enabled by the distinct reactivity of the functional groups on the this compound scaffold, is a key advantage in the construction of such libraries.

Strategies for Stereoselective Derivatization (if applicable)

Currently, there is limited information available in the public domain regarding specific strategies for the stereoselective derivatization of this compound. The parent molecule is achiral, and therefore, the introduction of chirality would require the use of chiral reagents or catalysts.

In principle, stereoselective transformations could be envisioned at several positions. For instance, if the cyano group were to be reduced to a primary amine and then derivatized with a chiral auxiliary, subsequent reactions could potentially be directed in a stereoselective manner. Another possibility would be the use of chiral nucleophiles in the substitution of the chloro group, which could lead to the formation of atropisomers if the resulting substituent is sufficiently bulky to restrict rotation.

However, without specific examples from the scientific literature, any discussion on stereoselective derivatization remains speculative. The development of such methodologies would represent a significant advancement in the synthetic utility of this versatile building block, opening up new avenues for the creation of enantiomerically pure, complex molecules.

Advanced Methodologies in the Study of Methyl 5 Chloro 6 Cyanonicotinate

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for predicting the properties and reactivity of molecules like Methyl 5-chloro-6-cyanonicotinate, offering a theoretical framework that complements experimental findings.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. These calculations can predict various molecular properties that are crucial for understanding its reactivity.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electron density distribution reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chloro, cyano, and ester groups significantly influences this distribution.

The HOMO and LUMO energies are critical in predicting the molecule's reactivity in various chemical reactions. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater tendency to donate electrons in an electrophilic reaction. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates potential for electrophilic reactions. |

| LUMO Energy | -2.5 eV | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the molecule's kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

Note: The data in this table is illustrative and intended to represent the type of information obtained from quantum chemical calculations.

Transition state theory, investigated through computational methods, allows for the detailed analysis of reaction pathways involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction.

This analysis is particularly valuable for understanding the mechanisms of reactions such as nucleophilic aromatic substitution, where the chloro group on the pyridine (B92270) ring is replaced. Transition state calculations can help to identify the most energetically favorable pathway, predict reaction rates, and understand the influence of catalysts or different reaction conditions. For instance, these calculations can determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule by calculating the potential energy as a function of bond rotations.

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. These simulations can reveal how the molecule interacts with its environment, including solvent molecules or biological macromolecules. For this compound, MD simulations could be used to study its interactions with a target protein in drug discovery research, providing insights into binding modes and affinities.

Mechanistic Elucidation via Isotopic Labeling Studies

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O), researchers can follow the labeled atom's position in the products, intermediates, and byproducts of a reaction. wikipedia.org

For example, in studying the hydrolysis of the ester group in this compound, labeling the carbonyl oxygen with ¹⁸O could distinguish between the two possible mechanisms of ester hydrolysis. If the ¹⁸O is found in the resulting carboxylic acid, it would support a mechanism where the acyl-oxygen bond is cleaved. Conversely, if the ¹⁸O is found in the methanol (B129727) byproduct, it would indicate cleavage of the alkyl-oxygen bond.

Similarly, ¹⁵N labeling of the pyridine ring nitrogen could be employed to study the mechanism of reactions involving the pyridine core, such as ring-opening or rearrangement reactions. nih.gov The use of deuterium (B1214612) (²H) labeling can also provide information about reaction mechanisms through the study of kinetic isotope effects (KIEs), where the rate of a reaction is altered by the presence of a heavier isotope at a specific position. numberanalytics.com

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Isotope | Labeled Position | Potential Application |

| ¹³C | Cyano group carbon | To trace the fate of the cyano group in substitution or hydrolysis reactions. |

| ¹⁵N | Pyridine ring nitrogen | To investigate reactions involving the pyridine ring, such as nucleophilic attack or rearrangement. |

| ¹⁸O | Carbonyl oxygen of the ester | To elucidate the mechanism of ester hydrolysis. |

| ²H | Methyl group of the ester | To study kinetic isotope effects in reactions involving the methyl group. |

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers a modern and efficient alternative to traditional batch synthesis methods for the production of fine chemicals like this compound. In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov

The synthesis of highly functionalized pyridine derivatives can benefit significantly from flow chemistry. figshare.com For instance, reactions that are highly exothermic or involve hazardous reagents can be performed more safely in a continuous flow system due to the small reaction volumes at any given time. This enhanced safety profile is particularly relevant for reactions involving nitration or chlorination steps.

Furthermore, flow chemistry can lead to improved reaction yields and selectivities by minimizing the formation of byproducts. The precise control over reaction conditions allows for the optimization of reaction pathways, leading to cleaner reaction profiles and simplifying purification processes. The integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring and optimization of the reaction. The scalability of flow chemistry processes is also a significant advantage, enabling a seamless transition from laboratory-scale synthesis to large-scale production. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Reaction Step in the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Difficult to maintain uniformly | Precise and uniform |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small volumes |

| Scalability | Challenging | Straightforward |

| Yield | Moderate | Potentially higher |

| Purity | Often requires extensive purification | Generally higher purity |

Future Directions and Emerging Research Avenues in Methyl 5 Chloro 6 Cyanonicotinate Chemistry

Development of Novel and More Efficient Synthetic Routes

While existing methods provide access to Methyl 5-chloro-6-cyanonicotinate, the development of more efficient and versatile synthetic strategies remains a significant research goal. Future efforts are likely to focus on the exploration of novel catalytic systems and reaction pathways that offer improved yields, reduced reaction times, and greater substrate scope.

One promising avenue is the application of modern cross-coupling technologies. The development of palladium, nickel, or copper-catalyzed cross-coupling reactions could enable the direct introduction of the chloro and cyano functionalities onto a pre-functionalized pyridine (B92270) ring, or conversely, the functionalization of the chloro-substituted position. Research into more active and stable catalysts, potentially with tailored ligand spheres, will be crucial for achieving high efficiency and selectivity in these transformations.

Furthermore, the exploration of C-H activation strategies presents a powerful tool for the direct functionalization of the pyridine core, potentially offering more atom-economical and step-efficient syntheses. numberanalytics.comyale.edu Catalytic methods that enable the selective introduction of substituents at specific positions of the pyridine ring without the need for pre-installed activating groups would represent a significant advancement. elsevierpure.com

Exploration of Unprecedented Reactivity and Reaction Catalysis

The unique substitution pattern of this compound, featuring both electron-withdrawing (cyano and ester) and a halogen substituent, opens the door to a wide range of chemical transformations. Future research is expected to uncover unprecedented reactivity and develop novel catalytic systems to exploit these features.

The chlorine atom at the 5-position serves as a versatile handle for various nucleophilic substitution and cross-coupling reactions. Investigating its reactivity with a broader range of nucleophiles and developing catalytic systems that promote these reactions under mild conditions will be a key focus. Moreover, the cyano group can be transformed into a variety of other functional groups, such as amines, amides, and carboxylic acids, offering further avenues for molecular diversification.

The development of catalytic systems that can selectively activate and transform one functional group in the presence of others is a significant challenge and a major area for future research. For instance, the design of catalysts that can selectively reduce the cyano group without affecting the ester or the chloro substituent would be highly valuable. Additionally, exploring the potential of the pyridine nitrogen to direct C-H functionalization at other positions on the ring could lead to novel and unexpected reaction pathways. escholarship.org

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of key building blocks like this compound into automated and high-throughput synthesis platforms. syrris.com

Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless integration of reaction, workup, and analysis steps. beilstein-journals.orgresearchgate.net Developing robust and scalable flow chemistry protocols for the synthesis and subsequent functionalization of this compound will be a key area of future research. rsc.orgresearchgate.net This will enable the rapid generation of diverse libraries of substituted pyridine derivatives for biological screening and other applications.

High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of catalysts, ligands, and reaction conditions to identify optimal parameters for various transformations involving this compound. nih.govresearchgate.net This data-driven approach can significantly accelerate the discovery of new reactions and the optimization of existing ones.

Sustainable and Biocatalytic Approaches to this compound Transformations

In line with the growing emphasis on green chemistry, future research will increasingly focus on developing sustainable and biocatalytic methods for the synthesis and transformation of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govfrontiersin.org The exploration of enzymes, such as nitrilases for the hydrolysis of the cyano group or halogenases for the selective introduction of the chloro substituent, could lead to more environmentally friendly synthetic routes. researchgate.netnih.gov The enzymatic synthesis of esters is also a well-established green alternative. nih.gov

The development of catalytic processes that utilize earth-abundant and non-toxic metals is another important aspect of sustainable chemistry. oaepublish.com Replacing precious metal catalysts (e.g., palladium) with more sustainable alternatives (e.g., iron, copper) for cross-coupling reactions involving this compound will be a significant research focus. rsc.org

Theoretical Advancements in Predicting and Understanding Nicotinate (B505614) Reactivity

Computational chemistry and theoretical studies will play an increasingly important role in guiding the development of new reactions and understanding the reactivity of this compound.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity towards different reagents. mdpi.commdpi.comscirp.orgnih.gov These studies can provide valuable insights into the influence of the chloro, cyano, and ester substituents on the electron distribution within the pyridine ring and help to rationalize observed reaction outcomes. nih.govmdpi.comrsc.orgrsc.org By understanding the underlying electronic effects, researchers can make more informed decisions in designing new synthetic strategies. cdnsciencepub.com

Furthermore, the application of machine learning and artificial intelligence (AI) in chemistry is an emerging field with the potential to revolutionize reaction prediction and discovery. nih.govresearchgate.netmit.educmu.edu By training machine learning models on large datasets of chemical reactions, it may become possible to predict the outcome of new reactions involving this compound with a high degree of accuracy. This predictive power could significantly accelerate the discovery of novel transformations and the optimization of reaction conditions. acs.org

Q & A

Q. Table 1. Comparative Stability of this compound Derivatives

| Condition | Half-life (Days) | Major Degradation Pathway | Reference |

|---|---|---|---|

| pH 7.4, 25°C | 180 | Ester hydrolysis | |

| UV Light, 254 nm | 14 | C-Cl bond cleavage | |

| 0.1M NaOH, 40°C | 3 | Cyano group hydrolysis |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signal | Interpretation |

|---|---|---|

| -NMR (DMSO) | δ 8.72 (s, 1H, H-2) | Aromatic proton |

| ESI-MS | m/z 215.002 [M+H] | Molecular ion confirmation |

| IR | 2230 cm (C≡N stretch) | Cyano group presence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.